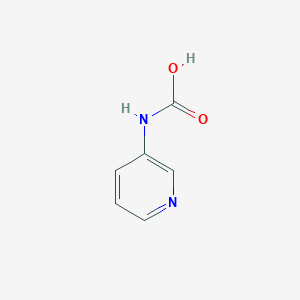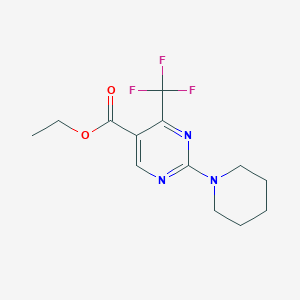
Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a highly specialized chemical compound that has gained popularity in the scientific community due to its unique properties. The compound has been the focus of intensive research in recent years, and its potential applications in various fields have been explored.
Mechanism Of Action
The mechanism of action of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of certain enzymes and signaling pathways in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular metabolism.
Biochemical And Physiological Effects
The biochemical and physiological effects of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate have been extensively studied in vitro and in vivo. The compound has been found to exhibit potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory conditions. It has also been found to inhibit the growth of cancer cells, suggesting its potential use as an anti-cancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is its high potency and selectivity. The compound has been found to exhibit potent effects at relatively low concentrations, making it an attractive candidate for drug development. However, the compound is also highly specialized and complex, which makes it difficult to synthesize and study. Additionally, the compound's mechanism of action is not fully understood, which makes it challenging to develop effective therapeutic strategies.
Future Directions
Despite the challenges associated with studying Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate, there are several promising future directions for research. One direction is to further explore the compound's potential use as an anti-inflammatory and analgesic agent, particularly in the treatment of chronic pain and inflammatory conditions. Another direction is to investigate the compound's potential use as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop effective therapeutic strategies based on this understanding.
Synthesis Methods
The synthesis of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a complex process that involves several steps. The most commonly used method involves the reaction of 2-aminopyrimidine-5-carboxylic acid with ethyl 4,4,4-trifluoroacetoacetate in the presence of piperidine and acetic anhydride. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography.
Scientific Research Applications
Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where the compound has been found to exhibit potent anti-inflammatory and analgesic properties. The compound has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
187036-01-7 |
|---|---|
Product Name |
Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Molecular Formula |
C13H16F3N3O2 |
Molecular Weight |
303.28 g/mol |
IUPAC Name |
ethyl 2-piperidin-1-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H16F3N3O2/c1-2-21-11(20)9-8-17-12(18-10(9)13(14,15)16)19-6-4-3-5-7-19/h8H,2-7H2,1H3 |
InChI Key |
RRECFHZKSPQKEL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N2CCCCC2 |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N2CCCCC2 |
synonyms |
ETHYL 2-(PIPERIDIN-1-YL)-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



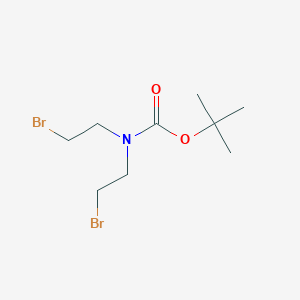
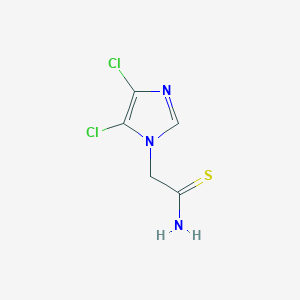
![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)
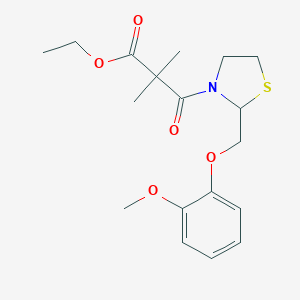
![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
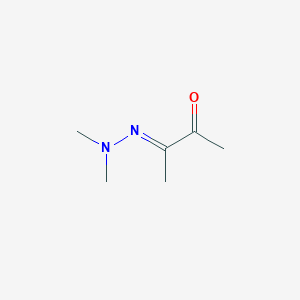
![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)

